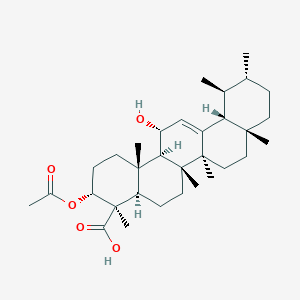

3-O-acetyl-11-hydroxy-beta-boswellic acid

Vue d'ensemble

Description

Acide béta-boswellique 3-O-acétyl-11-hydroxy : est un composé triterpénoïde pentacyclique dérivé de la résine de l'arbre Boswellia serrata. Ce composé est connu pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et antioxydants . Il est un composant important de l'encens, qui est utilisé en médecine traditionnelle depuis des siècles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide béta-boswellique 3-O-acétyl-11-hydroxy implique généralement l'acétylation de l'acide béta-boswellique 11-hydroxy. La réaction est réalisée en utilisant de l'anhydride acétique en présence d'un catalyseur tel que la pyridine . Les conditions réactionnelles comprennent le maintien de la température autour de 0-5 °C afin d'assurer l'acétylation sélective du groupe hydroxyle en position 3 .

Méthodes de production industrielle : La production industrielle de l'acide béta-boswellique 3-O-acétyl-11-hydroxy implique l'extraction des acides boswelliques à partir de la résine de Boswellia serrata, suivie de processus de purification et d'acétylation . La chromatographie liquide haute performance (HPLC) est souvent utilisée pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Key Steps:

-

Reduction of 11-Keto Group : 11-Keto-β-boswellic acid (KBA) is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C to yield 11-hydroxy-β-boswellic acid .

-

Acetylation : The C-3 hydroxyl group of 11-hydroxy-β-boswellic acid is acetylated using acetic anhydride in pyridine to form 3-O-acetyl-11-hydroxy-β-boswellic acid .

Characterization Data:

Oxidation Reactions

The C-11 hydroxyl group undergoes oxidation to form 3-O-acetyl-11-keto-β-boswellic acid (AKBA), a bioactive metabolite.

Oxidation Conditions:

Acylation and Esterification

The C-11 hydroxyl group can be further functionalized for enhanced bioactivity or solubility.

Example Reactions:

-

Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) converts the C-24 carboxylic acid to an acyl chloride intermediate .

-

Amide Derivatives :

Reaction Table:

| Derivative | Reagents/Conditions | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| Hydrazide | SOCl₂, THF, hydrazine hydrate | 12.5 µM (HL-60) | |

| Piperazine Amide | DCC/DMAP, CH₂Cl₂, piperazine | 4.8 µM (5-LOX inhibition) |

Substitution Reactions

The C-11 hydroxyl group participates in nucleophilic substitution under controlled conditions.

Chlorination:

-

PCl₅-Mediated : Phosphorus pentachloride (PCl₅) in dichloromethane replaces the hydroxyl group with chlorine, forming 3-O-acetyl-11-chloro-β-boswellic acid .

Stability and Degradation

-

Thermal Stability : Decomposition observed >200°C, with acetyl group hydrolysis at pH <2 or >10 .

-

Photostability : Degrades under UV light (λ=254 nm) within 48 h, forming 11-keto and deacetylated byproducts .

Comparative Bioactivity

Analytical Methods

Applications De Recherche Scientifique

Anti-Inflammatory Applications

3-O-acetyl-11-hydroxy-beta-boswellic acid exhibits potent anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

- A study demonstrated that oral administration of boswellic acids significantly reduced leukocyte infiltration in a carrageenan-induced inflammation model in rats .

- In another investigation, this compound was shown to alleviate symptoms in a murine model of asthma by reducing airway hyperresponsiveness and inflammation .

Anti-Cancer Properties

The compound has been extensively studied for its potential anti-cancer effects across various cancer types.

Case Studies

- In vitro studies have shown that this compound exerts anti-tumor effects against colorectal cancer cell lines by modulating microRNA expression .

- Clinical trials have reported promising results in using boswellic acids as adjuvant therapy for prostate cancer, enhancing the efficacy of conventional treatments .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties.

Case Studies

- In animal models, administration of boswellic acids led to significant reductions in amyloid-beta levels, a hallmark of Alzheimer’s disease, suggesting their role in cognitive preservation .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics and bioavailability is crucial for optimizing therapeutic applications.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Concentration | 491.20 g·kg d.wt (B. sacra) |

| Bioavailability | Varies based on formulation |

| Half-life | Not extensively studied |

Studies utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have validated the pharmacokinetic profiles of various boswellic acids, including this compound, aiding in their development for clinical use .

Mécanisme D'action

3-O-Acetyl-11-hydroxy-beta-boswellic acid exerts its effects primarily through the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes . Leukotrienes are inflammatory mediators, and their inhibition leads to reduced inflammation . The compound also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide béta-boswellique 3-O-acétyl-11-céto

- Acide béta-boswellique 11-céto

- Acide béta-boswellique

Comparaison : L'acide béta-boswellique 3-O-acétyl-11-hydroxy est unique en raison de son acétylation spécifique en position 3 et de son hydroxylation en position 11 . Cette singularité structurale contribue à son profil pharmacologique distinct, en particulier ses puissantes activités anti-inflammatoires et antitumorales . Comparé aux autres acides boswelliques, il a montré une efficacité plus élevée dans l'inhibition de l'enzyme 5-lipoxygénase et l'induction de l'apoptose dans les cellules cancéreuses .

Activité Biologique

3-O-acetyl-11-hydroxy-beta-boswellic acid (3-O-Ac-11-OH-BA) is a bioactive compound derived from the resin of Boswellia species, particularly Boswellia serrata. This compound has garnered attention for its diverse biological activities, primarily due to its anti-inflammatory and anti-cancer properties. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

3-O-Ac-11-OH-BA is a triterpenoid compound with a complex structure that contributes to its various biological effects. Its molecular formula is CHO, and it has been shown to inhibit key enzymes involved in inflammatory pathways.

Inhibition of 5-Lipoxygenase (5-LO) : One of the primary mechanisms through which 3-O-Ac-11-OH-BA exerts its effects is by inhibiting 5-lipoxygenase, an enzyme crucial for leukotriene synthesis. This inhibition leads to a reduction in inflammatory responses, making it a candidate for treating inflammatory diseases such as arthritis and asthma .

Impact on Other Enzymes : In addition to 5-LO, research indicates that 3-O-Ac-11-OH-BA may inhibit human leukocyte elastase and other proteases involved in skin desquamation and collagen degradation. This suggests potential applications in dermatological formulations aimed at reducing wrinkles and improving skin elasticity .

Anti-inflammatory Effects

Studies have demonstrated that 3-O-Ac-11-OH-BA significantly reduces inflammation markers in various models. For instance, it has been shown to lower levels of pro-inflammatory cytokines and chemokines in cell cultures exposed to inflammatory stimuli.

Anti-cancer Properties

Research has indicated that 3-O-Ac-11-OH-BA possesses anti-cancer properties, particularly against colorectal cancer. It induces apoptosis in cancer cells and inhibits cell proliferation by arresting the cell cycle in the G1 phase. Furthermore, it has been observed to reduce tumor growth in xenograft models without significant toxicity .

Case Studies

- Colorectal Cancer Model : In a study involving HT-29 colorectal cancer xenografts in mice, treatment with 3-O-Ac-11-OH-BA resulted in a significant reduction in tumor size compared to controls. Histopathological analysis revealed decreased dysplasia and overall tumor burden .

- Inflammatory Disease Models : In animal models of arthritis, administration of 3-O-Ac-11-OH-BA led to reduced joint swelling and pain, correlating with decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .

Quantitative Analysis

The biological activity of 3-O-Ac-11-OH-BA can be quantitatively assessed using High Performance Liquid Chromatography (HPLC). The following table summarizes key findings from quantitative studies:

| Compound | Concentration (g/kg) | Biological Activity |

|---|---|---|

| This compound | 295.25 | Inhibits 5-lipoxygenase activity |

| AKBA (3-O-acetyl-11-keto-beta-boswellic acid) | 491.20 | Exhibits anti-cancer properties |

| β-Boswellic acid | 45 | Minor anti-inflammatory effects |

Propriétés

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZSILIAFXNPRA-GHQZQFNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@@H]2[C@H]1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.